molecular formula C14H16N2O B12584150 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- CAS No. 642084-17-1

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-

Katalognummer: B12584150
CAS-Nummer: 642084-17-1
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: YQJWZRKLTSGHCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a pyridine ring substituted with an amine group and a methoxy group attached to a 3,5-dimethylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- typically involves the reaction of 3,5-dimethylphenol with 2-chloropyridine in the presence of a base to form the methoxy linkage. . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

642084-17-1

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

3-[(3,5-dimethylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C14H16N2O/c1-10-6-11(2)8-12(7-10)9-17-13-4-3-5-16-14(13)15/h3-8H,9H2,1-2H3,(H2,15,16)

InChI-Schlüssel

YQJWZRKLTSGHCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)COC2=C(N=CC=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.